molecular formula C9H20P2 B14457841 Diphosphirane, 1,2-bis(1,1-dimethylethyl)- CAS No. 68969-73-3

Diphosphirane, 1,2-bis(1,1-dimethylethyl)-

Cat. No.: B14457841
CAS No.: 68969-73-3
M. Wt: 190.20 g/mol
InChI Key: GHTXIEQMFABQMS-UHFFFAOYSA-N
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Description

Diphosphirane, 1,2-bis(1,1-dimethylethyl)- is an organophosphorus compound with the molecular formula C₉H₂₀P₂ and a molecular weight of 190.2026 g/mol . This compound is characterized by the presence of two phosphine groups linked by a three-membered ring, making it a member of the diphosphirane family. It is often used as a ligand in coordination chemistry and has applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphosphirane, 1,2-bis(1,1-dimethylethyl)- can be synthesized through several methods. One common approach involves the reaction of chlorodiisopropylphosphine with a suitable base to form the desired diphosphirane . Another method includes the use of dilithiated reagents and chlorophosphines, which allows for the installation of two dialkylphosphino groups .

Industrial Production Methods

Industrial production of diphosphirane, 1,2-bis(1,1-dimethylethyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diphosphirane, 1,2-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include lithium reagents for reduction, halogenated compounds for substitution, and oxidizing agents such as hydrogen peroxide for oxidation . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted diphosphiranes, depending on the specific reaction and conditions employed .

Scientific Research Applications

Diphosphirane, 1,2-bis(1,1-dimethylethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which diphosphirane, 1,2-bis(1,1-dimethylethyl)- exerts its effects involves its ability to act as a ligand and form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphosphirane, 1,2-bis(1,1-dimethylethyl)- is unique due to its three-membered ring structure, which imparts distinct electronic and steric properties. This makes it particularly effective as a ligand in forming stable metal complexes and enhances its utility in various catalytic applications .

Properties

CAS No.

68969-73-3

Molecular Formula

C9H20P2

Molecular Weight

190.20 g/mol

IUPAC Name

1,2-ditert-butyldiphosphirane

InChI

InChI=1S/C9H20P2/c1-8(2,3)10-7-11(10)9(4,5)6/h7H2,1-6H3

InChI Key

GHTXIEQMFABQMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P1CP1C(C)(C)C

Origin of Product

United States

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